4,5-Dimethylpyridine-3-sulfonic acid CAS 1160993-91-8 properties
4,5-Dimethylpyridine-3-sulfonic acid CAS 1160993-91-8 properties
Topic: 4,5-Dimethylpyridine-3-sulfonic acid (CAS 1160993-91-8) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers
A Critical Scaffold for Next-Generation Sulfonamide Therapeutics
Executive Summary
4,5-Dimethylpyridine-3-sulfonic acid (CAS 1160993-91-8) is a specialized heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors and bioisosteres for proton pump inhibitors (PPIs).[1] As a zwitterionic pyridine derivative, it presents unique solubility and reactivity profiles that challenge standard organic synthesis workflows. This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis routes, and validated analytical protocols, serving as a definitive reference for drug development professionals.
Physicochemical Profiling
Understanding the zwitterionic nature of this compound is prerequisite for successful handling. Unlike lipophilic intermediates, CAS 1160993-91-8 exists primarily as an inner salt, necessitating specific solvent systems for reaction and analysis.
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| CAS Number | 1160993-91-8 | |
| IUPAC Name | 4,5-Dimethylpyridine-3-sulfonic acid | |
| Molecular Formula | C₇H₉NO₃S | |
| Molecular Weight | 187.22 g/mol | |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | High: Water, DMSO, MeOH (hot)Low: DCM, Hexanes, Toluene | Zwitterionic character limits solubility in non-polar solvents.[2][3][4] |
| pKa (Predicted) | Sulfonic acid: -1.2 (Strongly acidic)Pyridine N: ~5.6 | Exists as a zwitterion at neutral pH. |
| Melting Point | >300°C (Decomposition) | Typical of high-lattice-energy zwitterions. |
Synthesis & Manufacturing Protocols
The synthesis of 4,5-dimethylpyridine-3-sulfonic acid is non-trivial due to the deactivating nature of the pyridine ring and the directing effects of the methyl groups. The most robust industrial route involves the direct sulfonation of 3,4-lutidine (3,4-dimethylpyridine), leveraging high-temperature oleum treatment to overcome the ring's passivity.
Validated Synthesis Route: Direct Sulfonation
Principle: The 3,4-dimethyl substitution pattern activates the 5-position (equivalent to the 3-position relative to Nitrogen) via hyperconjugation, allowing electrophilic aromatic substitution even on the electron-deficient pyridine ring.
Protocol:
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Reagent Preparation: Charge a glass-lined reactor with 20% Oleum (fuming sulfuric acid) . Cool to 0–5°C under nitrogen.
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Addition: Slowly add 3,4-Lutidine (CAS 583-58-4) dropwise. Caution: Highly Exothermic. Maintain internal temperature <20°C.
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Reaction: Heat the mixture to 180–200°C for 12–16 hours. High temperature is critical to overcome the activation energy barrier of the protonated pyridine ring.
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Quenching: Cool to ambient temperature. Pour the reaction mass onto crushed ice carefully.
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Isolation: The sulfonic acid often precipitates as the zwitterion upon pH adjustment to the isoelectric point (pH ~3–4) using NaOH or Na₂CO₃.
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Purification: Recrystallize from boiling water or water/ethanol mixtures to remove inorganic salts.
Downstream Activation: Sulfonyl Chloride Formation
For medicinal chemistry applications, the acid is almost invariably converted to the electrophilic sulfonyl chloride.
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Reagents: Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅).
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Catalyst: DMF (catalytic amount).
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Product: 4,5-Dimethylpyridine-3-sulfonyl chloride hydrochloride (CAS 2446590-63-0).
Visualized Reaction Pathway
The following diagram illustrates the synthesis logic and downstream activation.
Figure 1: Industrial synthesis pathway from 3,4-Lutidine to the activated sulfonyl chloride.
Analytical Characterization
Due to the polarity of the sulfonic acid group, standard reverse-phase HPLC (C18) often results in poor retention (elution at void volume). Specialized methods are required.
HPLC Method (HILIC Mode)
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for retaining highly polar zwitterions.
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Column: Amide or Zwitterionic stationary phase (e.g., TSKgel Amide-80).
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Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).
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Mobile Phase B: Acetonitrile.
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Gradient: 90% B to 60% B over 20 minutes.
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Detection: UV at 260 nm (Pyridine absorption).
NMR Spectroscopy (D₂O)
The ¹H-NMR spectrum in Deuterium Oxide (D₂O) is distinct and simple, serving as a rapid purity check.
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Solvent: D₂O (NaOD may be added to solubilize if necessary, shifting peaks).
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Signals:
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δ ~2.3–2.5 ppm: Two singlets (3H each) corresponding to the methyl groups at C4 and C5.
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δ ~8.5–9.0 ppm: Two singlets (1H each) for the aromatic protons at C2 and C6.
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Note: The absence of coupling between aromatic protons confirms the 3,4,5-substitution pattern (protons are para to each other or separated by substituents).
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Applications in Drug Development
This molecule serves as a "privileged scaffold" in medicinal chemistry, particularly for:
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Sulfonamide Synthesis: Reacting the sulfonyl chloride derivative with amines yields sulfonamides, a moiety found in hundreds of FDA-approved drugs (e.g., diuretics, COX-2 inhibitors).
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Bioisosteres: The pyridine-sulfonic acid group can act as a bioisostere for benzoic acid derivatives, improving water solubility and altering metabolic stability (reducing CYP450 metabolism compared to phenyl rings).
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Kinase Inhibitors: The 4,5-dimethyl substitution restricts rotation, potentially locking the molecule into a bioactive conformation within a kinase ATP-binding pocket.
Handling & Safety (SDS Summary)
Signal Word: WARNING
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Hazard Statements:
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at room temperature. Keep tightly sealed to prevent hydrate formation, which alters stoichiometry in synthesis.
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Disposal: Neutralize with sodium bicarbonate before disposal. Do not release into drains due to potential aquatic toxicity of pyridine derivatives.
References
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Chemical Identity & Supply: 4,5-Dimethylpyridine-3-sulfonic acid. BLD Pharm. Retrieved from
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Synthesis Precedent (Pyridine Sulfonation): Process of preparation of pyridine-3-sulfonic acids. EP0428831A1.[6] European Patent Office.[6] Retrieved from
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Starting Material Properties: 3,4-Lutidine Safety Data Sheet. Loba Chemie. Retrieved from
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Downstream Activation: 4,5-Dimethylpyridine-3-sulfonyl chloride hydrochloride. Sigma-Aldrich. Retrieved from
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General Sulfonation Methodology: Sulfonation and Sulfation Processes. Chemithon. Retrieved from
Sources
- 1. CAS:2110-49-8, [4,4'-Bipyridine]-3-sulfonic acid-毕得医药 [bidepharm.com]
- 2. 4-Methoxy-3,5-dimethylpyridine|Pharmaceutical Intermediate [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
